4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt
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Overview
Description
4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt is a crystalline compound with the chemical formula C12H9F4O5Cs. It is known for its less hygroscopic nature, making it a stable source of 4-ethoxycarbonylphenoxytetrafluoropropionic acid . This compound is utilized in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt involves the reaction of 4-ethoxycarbonylphenol with tetrafluoropropionic acid in the presence of cesium carbonate. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure consistency and efficiency. The use of cesium carbonate as a base helps in the formation of the cesium salt of 4-ethoxycarbonylphenoxytetrafluoropropionic acid .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt undergoes various chemical reactions, including:
Substitution Reactions: The ester group in the compound can be substituted with other functional groups to build molecular complexity.
Fluoroalkylation Reactions: The compound is used in fluoroalkylation reactions, which are essential in organic synthesis and medicinal chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Cesium Carbonate: Used as a base in the synthesis of the compound.
Tetrafluoropropionic Acid: Reacts with 4-ethoxycarbonylphenol to form the desired product.
Major Products Formed
The major products formed from reactions involving this compound include various fluoroalkylated compounds, which are valuable in the synthesis of pharmaceuticals and other complex organic molecules .
Scientific Research Applications
4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt involves its ability to participate in fluoroalkylation reactionsThis process is facilitated by the presence of cesium carbonate, which acts as a base .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxycarbonylphenol: A precursor in the synthesis of 4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt.
Uniqueness
This compound is unique due to its less hygroscopic nature and its ability to participate in fluoroalkylation reactions. This makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
cesium;3-(4-ethoxycarbonylphenoxy)-2,2,3,3-tetrafluoropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O5.Cs/c1-2-20-9(17)7-3-5-8(6-4-7)21-12(15,16)11(13,14)10(18)19;/h3-6H,2H2,1H3,(H,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXIJWZOLTZTM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9CsF4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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